molecular formula C18H23N3O3S B14811227 N,N-diethyl-4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide

N,N-diethyl-4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide

Cat. No.: B14811227
M. Wt: 361.5 g/mol
InChI Key: PZRACZBLDMEMAU-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide is an organic compound with the molecular formula C18H23N3O3S This compound is characterized by its complex structure, which includes a sulfonamide group, a diazenyl linkage, and an ethyl-substituted hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide typically involves a multi-step process. One common method includes the diazotization of 5-ethyl-2-aminophenol followed by coupling with N,N-diethyl-4-aminobenzenesulfonamide. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the diazenyl group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary, but typical reagents include halogens, alkylating agents, and acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites, while the sulfonamide group may enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-aminobenzenesulfonamide: Lacks the diazenyl and hydroxyphenyl groups.

    5-ethyl-2-aminophenol: Lacks the sulfonamide and diazenyl groups.

    N,N-diethyl-4-[(2-hydroxyphenyl)diazenyl]benzenesulfonamide: Similar structure but without the ethyl substitution on the hydroxyphenyl group.

Uniqueness

N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diazenyl and sulfonamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

N,N-diethyl-4-[(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C18H23N3O3S/c1-4-14-7-12-18(22)17(13-14)20-19-15-8-10-16(11-9-15)25(23,24)21(5-2)6-3/h7-13,22H,4-6H2,1-3H3

InChI Key

PZRACZBLDMEMAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N(CC)CC

Origin of Product

United States

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